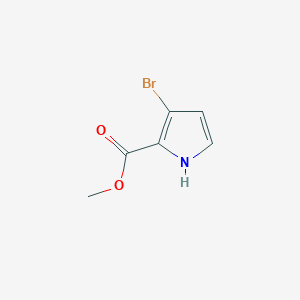

methyl 3-bromo-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYUPXPKZMQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic cores, the pyrrole nucleus stands out for its prevalence in a wide array of biologically active natural products and pharmaceuticals.[1] This guide focuses on a particularly valuable derivative: methyl 3-bromo-1H-pyrrole-2-carboxylate. Its strategic placement of a bromine atom and a methyl ester on the pyrrole ring renders it a highly versatile and reactive intermediate for the construction of complex molecular architectures.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and diverse reactivity, thereby enabling its effective utilization in the pursuit of innovative therapeutics. The pyrrole scaffold is a key structural feature in many marine natural products, some of which exhibit significant biological activities, including antibacterial and cytotoxic effects.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This section delineates the key physicochemical and spectroscopic characteristics of this compound.

Core Chemical Properties

The intrinsic properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 941714-57-4 | [3][5] |

| Molecular Formula | C₆H₆BrNO₂ | [5] |

| Molecular Weight | 204.02 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Off-white solid | [6] |

| SMILES | COC(=O)C1=C(C=CN1)Br | [5] |

| InChIKey | RWYUPXPKZMQREC-UHFFFAOYSA-N | [5] |

Spectroscopic Data: Deciphering the Molecular Signature

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data are presented below, based on analogous structures and spectroscopic principles.[7][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is anticipated to show three distinct signals in a deuterated solvent like CDCl₃. The two protons on the pyrrole ring will appear as doublets in the aromatic region, coupled to each other. The methyl ester protons will be a singlet in the upfield region. The NH proton of the pyrrole will likely appear as a broad singlet.

-

δ ~6.9-7.2 ppm (d, 1H): Pyrrole H-5 proton.

-

δ ~6.2-6.5 ppm (d, 1H): Pyrrole H-4 proton.

-

δ ~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.

-

δ (variable, broad s, 1H): NH proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrrole ring will resonate in the aromatic region, with the carbon bearing the bromine atom being significantly shielded.

-

δ ~160-165 ppm: Ester carbonyl carbon (C=O).

-

δ ~125-130 ppm: Pyrrole C-5.

-

δ ~115-120 ppm: Pyrrole C-2.

-

δ ~110-115 ppm: Pyrrole C-4.

-

δ ~95-100 ppm: Pyrrole C-3 (attached to Bromine).

-

δ ~51-53 ppm: Methyl ester carbon (-OCH₃).

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.

-

~1700-1720 cm⁻¹ (strong): C=O stretching vibration of the methyl ester.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the pyrrole ring.

-

~1200-1300 cm⁻¹ (strong): C-O stretching vibration of the ester group.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

-

m/z: 203/205 (M⁺), corresponding to the bromine isotopes.

Synthesis of this compound

The efficient synthesis of this key building block is crucial for its widespread application. A common and effective method involves the direct bromination of the parent ester, methyl 1H-pyrrole-2-carboxylate.

Synthetic Workflow: Electrophilic Bromination

The synthesis proceeds via an electrophilic aromatic substitution reaction, where the electron-rich pyrrole ring attacks a source of electrophilic bromine. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often employed for this transformation.[11]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Bromination

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous THF or DCM.

-

Add the NBS solution dropwise to the cooled solution of the pyrrole ester over 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white solid.

Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is critical to control the regioselectivity of the bromination, favoring substitution at the C-3 position and minimizing the formation of poly-brominated byproducts.[11] NBS is chosen as the brominating agent due to its milder nature compared to elemental bromine, which can lead to over-bromination and decomposition of the sensitive pyrrole ring.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three reactive sites: the C-Br bond, the N-H proton, and the ester functionality. This section explores its application in key transformations for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental in the synthesis of complex drug-like molecules.[3][12]

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and hetero-biaryl structures.[13][14] In this reaction, the bromine atom of this compound is coupled with an organoboron reagent, such as a boronic acid or its ester.

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to yield the desired 3-arylpyrrole derivative.

Expertise & Experience: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling, especially with heteroaryl halides which can sometimes inhibit the catalyst.[15] The use of a phosphine ligand like triphenylphosphine helps to stabilize the palladium center and facilitate the catalytic cycle.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[16] This reaction is instrumental in synthesizing a wide range of nitrogen-containing compounds.

Caption: Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Piperidine

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a Schlenk tube.

-

Add this compound (1.0 eq.) and piperidine (1.2 eq.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 3-aminopyrrole derivative.

Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like Xantphos is often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[17]

N-Functionalization of the Pyrrole Ring

The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the nitrogen atom. This functionalization is a key strategy for modulating the biological activity of pyrrole-containing compounds.[18]

N-alkylation can be achieved by treating the pyrrole with a base followed by an alkyl halide.

Caption: N-alkylation of this compound.

Detailed Experimental Protocol: N-Benzylation

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the N-benzylated pyrrole.

Authoritative Grounding: The use of a strong base like sodium hydride is necessary to fully deprotonate the relatively acidic N-H of the pyrrole, which is further activated by the electron-withdrawing ester group. DMF is a suitable polar aprotic solvent for this type of reaction.

Application in the Synthesis of Bioactive Molecules: The Lamellarin Alkaloids

This compound is a valuable precursor in the synthesis of various natural products, including the lamellarin class of marine alkaloids.[19][20] Lamellarins exhibit a range of potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase.[21] The synthesis of lamellarin D, for example, can be envisioned starting from a suitably functionalized 3-bromopyrrole derivative.[19] The strategic placement of the bromine atom allows for the introduction of one of the aryl groups via a Suzuki coupling, while the ester can be further manipulated to construct the rest of the complex heterocyclic core.

Conclusion: A Gateway to Molecular Complexity

This compound has firmly established itself as a cornerstone building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, provide chemists with a powerful tool for the construction of novel and complex molecular entities. The ability to undergo selective functionalization at three distinct positions—the C-Br bond, the N-H proton, and the ester group—opens up a vast chemical space for the synthesis of diverse compound libraries for drug discovery. As the quest for new therapeutic agents continues, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the advancement of medicine.

References

-

Koca, M., Cicek, H., & Beydilli, I. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Reddy, M. V. R., & Faulkner, D. J. (2002). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 7(5), 404-417. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with this compound. [Link]

-

Zhang, Y., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

-

Banwell, M. G., & Lan, P. (2020). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. J. Serb. Chem. Soc., 85(3), 209-234. [Link]

-

Ishibashi, F., et al. (2022). Isolation, Bioactivities, and Synthesis of Lamellarin Alkaloids: A Review. Current Organic Chemistry, 26(10), 946-969. [Link]

-

Duc, D. X., & Quoc, N. V. (2022). Lamellarin alkaloids: Isolation, synthesis, and biological activity. Request PDF. [Link]

-

BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-1H-Pyrrole with NBS. [Link]

-

BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. [Link]

-

BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. [Link]

-

Wang, X., et al. (2022). Selective Synthesis of Bromo-substituted 2H-Pyrroles and 3H-Pyrroles via Three-Component Cascade Annulation of 1,3-Enynes, NBS and TMSN3. Asian Journal of Organic Chemistry, 11(7), e202200259. [Link]

-

Shirley, D., et al. (2018). Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids. Organic & Biomolecular Chemistry, 16(34), 6213-6218. [Link]

-

Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2) Inhibitors. (n.d.). [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). National Institutes of Health. [Link]

-

Buchwald, S. L., & Bolshan, Y. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(23), 3506-3509. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with this compound. [Link]

-

Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo[1,2-a]pyrazin-4-one and pyrrolo[1,2-a]pyrimidin-4-one. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. [Link]

-

Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health. [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2009). Request PDF. [Link]

-

Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463. [Link]

-

Duan, X., et al. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]

-

Zeng, Y.-Q., et al. (2009). 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

-

BLDpharm. (n.d.). N-Benzyl-4-bromo-N-methyl-1H-pyrrole-2-carboxamide. [Link]

-

Al-Joboury, W. M., Al-Badrany, K. A., & Nabeel. (2020). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. ResearchGate. [Link]

-

Morris, J. C., Nicholas, G. M., & Phillips, A. J. (2007). Marine natural products: synthetic aspects. Natural Product Reports, 24(1), 87-108. [Link]

-

Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of the pyrrole ring. (n.d.). [Link]

-

Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). The University of Edinburgh. [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]

-

Dubis, A. T., & Grabowski, S. J. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 213-215. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. acgpubs.org [acgpubs.org]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 18. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Elucidation of Methyl 3-bromo-1H-pyrrole-2-carboxylate

Preamble: The Strategic Importance of a Substituted Pyrrole

In the landscape of modern drug discovery and materials science, the pyrrole scaffold is a cornerstone heterocyclic motif, integral to a vast array of natural products and synthetic compounds.[1][2] Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS 941714-57-4) is not merely another compound; it is a versatile and highly strategic building block.[3][4] Its specific arrangement of a nucleophilic nitrogen, an electron-withdrawing methyl ester, and a reactive bromine atom makes it a prized intermediate for constructing more complex molecular architectures through reactions like cross-coupling and functional group interconversion.[3][5][6]

Given its pivotal role, the unambiguous confirmation of its structure is a non-negotiable prerequisite for any synthetic application. An error in identifying the substitution pattern could invalidate entire research campaigns. This guide eschews a simple recitation of data, instead providing a holistic, field-proven strategy for the definitive structural elucidation of this key intermediate. We will explore the causality behind our analytical choices, ensuring that the data generated is self-validating and provides an unshakeable foundation for subsequent research.

The Elucidation Strategy: A Multi-Modal Approach

The structural confirmation of an organic molecule is an exercise in evidence gathering. No single technique provides the complete picture. Our approach is to integrate data from three core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique interrogates a different aspect of the molecule's constitution, and together, they provide a synergistic and definitive structural proof.

The logical workflow is designed to answer three fundamental questions in sequence:

-

What are the constituent functional groups? (Primarily IR)

-

What is the molecular mass and elemental formula? (Primarily MS)

-

How are the atoms connected? (Primarily NMR)

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Bromine Presence

The first and most direct piece of evidence is the molecular weight. Mass spectrometry provides this, and for halogenated compounds, it offers a crucial confirmatory signature.

Expertise & Causality: The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. It minimizes fragmentation, ensuring a strong signal for the molecular ion, which is paramount. The key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any species containing a single bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, separated by two mass units. This is a definitive indicator of a monobrominated compound.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₆BrNO₂ | Derived from the structure. |

| Monoisotopic Mass | 202.958 g/mol | Calculated for C₆H₆⁷⁹BrNO₂.[7] |

| [M+H]⁺ Ion | m/z 203.96 & 205.96 | Protonated molecule, showing the characteristic ~1:1 isotopic pattern for Bromine. |

| [M+Na]⁺ Ion | m/z 225.95 & 227.95 | Sodiated adduct, also showing the Br isotopic pattern. Often observed with ESI. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an ESI-TOF or ESI-Quadrupole mass spectrometer. Operate in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Look for the characteristic doublet peaks corresponding to the protonated or sodiated molecular ions. Verify that the intensity ratio is approximately 1:1.

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. It acts as a quick quality check to ensure the core components of the structure are present.

Expertise & Causality: The vibrational frequency of a bond is determined by the masses of the connected atoms and the bond strength. For this compound, we are looking for three key vibrations: the N-H stretch of the pyrrole, the C=O stretch of the ester, and the C-O stretch of the ester. The electron-withdrawing nature of the pyrrole ring and the adjacent bromine atom can slightly shift the C=O frequency compared to a simple aliphatic ester.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |

| Pyrrole N-H | ~3400 - 3300 | Stretching | Confirms the presence of the pyrrole ring's secondary amine.[1] |

| Ester C=O | ~1715 - 1690 | Stretching | Strong, sharp peak indicating the conjugated ester carbonyl group.[8] |

| Ester C-O | ~1300 - 1250 | Stretching | Confirms the ester functionality. |

| Pyrrole Ring C=C | ~1550 - 1450 | Stretching | Aromatic ring stretches. |

| C-Br Bond | < 800 | Stretching | Confirms the presence of the bromo substituent, though often weak and in the complex fingerprint region. |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact with the crystal and collect the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

NMR Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms. Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can build a complete and unambiguous picture of the molecule.

¹H NMR Analysis

Expertise & Causality: The chemical shift of a proton is dictated by its local electronic environment. In our target molecule, the electron-withdrawing ester and bromine substituents will deshield the adjacent ring protons (H-4 and H-5), shifting them downfield relative to unsubstituted pyrrole.[9] These two protons will also show coupling to each other, appearing as doublets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 8.5 - 9.5 | broad singlet | - | Acidic proton, often broad due to exchange. |

| H-5 | ~7.0 - 7.2 | doublet | ~2.5 - 3.5 Hz | Adjacent to the electron-donating N-H but on a C=C bond. Coupled to H-4. |

| H-4 | ~6.3 - 6.5 | doublet | ~2.5 - 3.5 Hz | Adjacent to the bromine-substituted carbon. Coupled to H-5. |

| -OCH₃ | ~3.8 - 3.9 | singlet | - | Characteristic region for methyl ester protons. |

¹³C NMR Analysis

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the nature of the substituents. The carbon attached to the bromine (C-3) will have its shift influenced by the heavy atom effect. The carbonyl carbon of the ester will be the most downfield signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~160 - 162 | Typical carbonyl carbon of a conjugated ester. |

| C-5 | ~123 - 125 | Carbon adjacent to nitrogen.[1] |

| C-2 | ~120 - 122 | Carbon attached to the ester group. |

| C-4 | ~113 - 115 | Pyrrole β-carbon. |

| C-3 | ~95 - 97 | Carbon directly attached to bromine (ipso-effect). |

| -OCH₃ | ~51 - 53 | Typical methyl ester carbon. |

2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR is the final arbiter that locks in the substitution pattern.

Expertise & Causality:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It will definitively link the proton at δ ~6.3-6.5 to the carbon at δ ~113-115 (H-4 to C-4) and the proton at δ ~7.0-7.2 to the carbon at δ ~123-125 (H-5 to C-5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substituent placement. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations for structure confirmation.

Crucial HMBC Correlations:

-

-OCH₃ protons to C-2 and C=O: The singlet from the methyl protons (δ ~3.8) will show a correlation to the ester carbonyl carbon (δ ~160) and, critically, to the pyrrole ring carbon at δ ~120 (C-2). This proves the methyl ester is attached to C-2.

-

H-4 proton to C-2, C-5, and C-3: The proton at δ ~6.3 will show correlations to its neighboring carbons (C-3 and C-5) and to the ester-bearing carbon (C-2).

-

H-5 proton to C-3 and C-4: The proton at δ ~7.0 will show correlations to its neighbor C-4 and, importantly, to the bromine-bearing carbon C-3 (δ ~95). This confirms the 3-bromo substitution pattern.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

-

Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz is recommended).

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments. Use standard pulse programs. Processing with appropriate window functions will enhance resolution.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is finalized by integrating these complementary datasets:

-

MS confirms the molecular formula C₆H₆BrNO₂ via the molecular ion mass and the tell-tale 1:1 isotopic signature of bromine.

-

IR confirms the presence of the essential N-H and conjugated C=O ester functional groups.

-

¹H and ¹³C NMR provide the chemical shifts and multiplicities for every unique proton and carbon, consistent with the proposed structure.

-

2D NMR (HSQC & HMBC) provides the final, unambiguous proof of connectivity, locking the methyl ester to the C-2 position and the bromine atom to the C-3 position.

References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 941714-57-4): A Technical Guide for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target structures. Methyl 3-bromo-1H-pyrrole-2-carboxylate, identified by its CAS number 941714-57-4, has emerged as a highly versatile and valuable intermediate.[1][2] Its structure, featuring a five-membered aromatic pyrrole ring, is a privileged scaffold found in numerous natural products and biologically active compounds.[3][4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 2-position of the pyrrole core imparts significant synthetic utility.[5] The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the ester provides a site for further functionalization. This unique combination allows for the systematic construction of diverse molecular libraries, making it an indispensable tool in the pursuit of novel therapeutics and advanced materials.[5][6]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is typically an off-white to solid compound at room temperature.[2] Its key physicochemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 941714-57-4 | |

| Molecular Formula | C₆H₆BrNO₂ | [7] |

| Molecular Weight | 204.02 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Physical Form | Solid | |

| Boiling Point | 286.2 ± 20.0 °C at 760 mmHg | |

| InChI Key | RWYUPXPKZMQREC-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=C(C=CN1)Br | [8] |

Spectroscopic Signature

While raw spectral data requires direct experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, typically as doublets in the aromatic region. A sharp singlet corresponding to the three protons of the methyl ester group (O-CH₃) would be observed further upfield. The N-H proton of the pyrrole ring will appear as a broad singlet, the chemical shift of which can be solvent-dependent.[9][10]

-

¹³C NMR: The carbon NMR spectrum will display six unique signals. The most downfield signal would correspond to the carbonyl carbon of the ester. The four carbons of the pyrrole ring will resonate in the aromatic region, and the methyl carbon of the ester will appear at the highest field.[11]

-

IR Spectroscopy: The infrared spectrum will be characterized by a prominent absorption band for the C=O (carbonyl) stretch of the ester group. A broad absorption corresponding to the N-H stretch of the pyrrole ring is also expected.[9][11]

Synthesis and Purification Protocol

The synthesis of substituted pyrroles often leverages the electron-rich nature of the pyrrole ring.[12] For this compound, a common and logical approach involves the direct electrophilic bromination of a suitable precursor, methyl 1H-pyrrole-2-carboxylate. The directing effect of the electron-withdrawing carboxylate group at the 2-position guides the incoming electrophile.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of the title compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology. Researchers should always first consult specific literature procedures and perform appropriate risk assessments.

-

Reaction Setup: To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The choice of NBS is critical as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified using silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the pure product.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Key Reaction Pathways

-

Suzuki and other Cross-Coupling Reactions: The C-Br bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[13]

-

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to yield the corresponding 3-bromo-1H-pyrrole-2-carboxylic acid.[12] This carboxylic acid is a key intermediate for forming amide bonds with various amines, a common linkage in bioactive molecules.

-

N-Functionalization: The pyrrole N-H is weakly acidic and can be deprotonated with a strong base (e.g., NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to install substituents on the nitrogen atom.[13]

Diagram 2: Reactivity Map

Caption: Key reaction pathways illustrating the synthetic versatility of the title compound.

Application in Medicinal Chemistry

The pyrrole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[4] Compounds derived from brominated pyrroles have shown significant potential. For instance, pyrrole-2-carboxamide derivatives have been developed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis.[13] Similarly, other substituted pyrroles have been investigated as anticancer agents.[14][15] this compound serves as an ideal starting point for synthesizing libraries of such compounds to optimize potency, selectivity, and pharmacokinetic properties.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation. | [7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Personal Protective Equipment: Always wear appropriate PPE, including:

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[17][19]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] The recommended storage temperature is often refrigerated (4°C).

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[16][19]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined reactivity allows for precise and predictable synthetic transformations, enabling the efficient construction of complex molecular architectures. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can fully leverage the potential of this versatile building block to advance their scientific objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. CAS 941714-57-4: this compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 941714-57-4 [matrix-fine-chemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Buy 3-bromo-1H-pyrrole-2-carboxylic acid | 145821-55-2 [smolecule.com]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. capotchem.com [capotchem.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for methyl 3-bromo-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Understanding the distinct spectroscopic signatures of this compound is paramount for unambiguous identification, purity assessment, and predicting its reactivity in synthetic transformations. This document moves beyond a simple recitation of data, offering insights into the structural features that give rise to the observed spectral characteristics.

Introduction: The Significance of this compound

This compound (CAS No. 941714-57-4), with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol , is a strategically important intermediate.[1][2] The pyrrole scaffold is a privileged heterocycle in numerous natural products and pharmaceuticals. The presence of a bromine atom at the 3-position and a methyl ester at the 2-position provides two orthogonal points for further chemical modification, making it a versatile precursor for the synthesis of more complex molecular architectures.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of a compound. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide a unique fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the methyl ester and the bromine atom, as well as the aromaticity of the pyrrole ring.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | ~9.0 - 10.0 | broad singlet | 1H |

| H-5 | ~6.9 | doublet | 1H |

| H-4 | ~6.2 | doublet | 1H |

| -OCH₃ | ~3.8 | singlet | 3H |

Causality Behind the Assignments:

-

The N-H proton is expected to be significantly downfield due to its attachment to the nitrogen within the aromatic pyrrole ring and potential for hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

-

The pyrrole ring protons (H-4 and H-5) will appear as doublets due to coupling with each other. H-5 is generally expected to be further downfield than H-4 due to its proximity to the deshielding nitrogen atom.

-

The methyl ester protons (-OCH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.8 ppm is characteristic of methyl esters.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all six unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~160 |

| C-5 | ~125 |

| C-2 | ~122 |

| C-4 | ~112 |

| C-3 | ~95 |

| -OCH₃ | ~52 |

Causality Behind the Assignments:

-

The carbonyl carbon of the methyl ester is the most deshielded carbon, appearing at the lowest field (~160 ppm).

-

The pyrrole ring carbons show a distinct pattern. C-2 and C-5 are typically more downfield than C-3 and C-4. The bromine atom at C-3 will cause a significant upfield shift for this carbon due to the "heavy atom effect," while C-2 and C-4 will be influenced by both the bromine and the ester group.

-

The methyl ester carbon (-OCH₃) will be the most upfield carbon, typically appearing around 52 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 | N-H stretch | Medium, broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| ~1700-1720 | C=O stretch (ester) | Strong |

| ~1550 | C=C stretch (pyrrole ring) | Medium |

| ~1250 | C-O stretch (ester) | Strong |

| ~750 | C-Br stretch | Medium |

Causality Behind the Assignments:

-

The N-H stretching vibration is a key diagnostic peak for the pyrrole ring, typically appearing as a broad band around 3300 cm⁻¹.

-

The strong absorption in the region of 1700-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the conjugated methyl ester.

-

The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms both the pyrrole ring and the methyl group.

-

A strong C-O stretching band for the ester group is expected around 1250 cm⁻¹.

-

The C-Br stretching vibration is typically found in the fingerprint region, around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 204 and 206.

-

[M+1]⁺ Peak: A small peak at m/z 205 and 207 will also be present due to the natural abundance of ¹³C. Low-resolution mass spectrometry has shown m/z values of 203 and 205, which likely correspond to the [M-H]⁺ or protonated molecular ion [M+H]⁺ depending on the ionization method used.[3]

-

Major Fragmentation Pathways:

-

Loss of -OCH₃: A significant fragment ion would be expected at m/z 173 and 175, corresponding to the loss of the methoxy radical from the molecular ion.

-

Loss of -COOCH₃: Another possible fragmentation is the loss of the entire methyl ester group, leading to a fragment at m/z 145 and 147.

-

Loss of Br: Fragmentation involving the loss of the bromine atom would result in a peak at m/z 125.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that often preserve the molecular ion.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate them based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one bromine atom.

-

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted and expected spectroscopic data presented in this guide serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the foundation of sound scientific research and development.

References

Methyl 3-bromo-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS No: 941714-57-4) has emerged as a pivotal intermediate, valued for its inherent reactivity and strategically positioned functional groups.[1] This guide provides an in-depth examination of its core physical and chemical properties, safety considerations, and its application as a versatile precursor in the synthesis of advanced organic materials and biologically active compounds.[1][2] The pyrrole scaffold itself is a fundamental unit in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[3]

Core Molecular and Physical Properties

A foundational understanding of a compound's physical properties is critical for its appropriate handling, storage, and application in synthetic protocols.

Structural and Molecular Identifiers

Physicochemical Data

The quantitative physical properties of this compound are summarized in the table below. This data is essential for experimental design, particularly in determining appropriate solvent systems and reaction conditions.

| Property | Value | Source |

| Appearance | Off-white solid | [2] |

| Molecular Weight | 204.023 g/mol | [5] |

| Polar Surface Area | 42.1 Ų | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [6][7] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrrole ring, the two C-H protons on the pyrrole ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine and carboxylate substituents.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately equal intensities for M+ and M+2).

Safety, Handling, and Storage

From a safety and handling perspective, this compound is classified with specific hazards that necessitate careful laboratory practices.

Hazard Identification

The compound is associated with the following GHS hazard statements:[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Protocol

The following workflow is recommended for handling this reagent to minimize exposure and ensure experimental integrity.

Caption: Recommended workflow for handling this compound.

Storage and Stability

For long-term stability, the compound should be stored in a refrigerator at 2-8°C.[6][7] It should be kept in a tightly sealed container under a dry, inert atmosphere to prevent degradation.

Role in Organic Synthesis

This compound is a versatile intermediate, primarily utilized for its potential in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom at the 3-position and the ester at the 2-position provide two distinct handles for chemical modification.

Key Synthetic Transformations

The reactivity of this compound is centered around the pyrrole ring system. The bromine atom is susceptible to substitution, making it an excellent substrate for cross-coupling reactions.

Caption: Key synthetic transformations involving the title compound.

For instance, the bromine atom can be readily displaced in Suzuki coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of MmpL3 inhibitors for treating drug-resistant tuberculosis.[8] Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides.[8] This dual functionality makes it a valuable building block for creating libraries of compounds for drug discovery and materials science applications.[1][9]

Conclusion

This compound is a chemical intermediate of significant utility, offering a reliable scaffold for the synthesis of more complex, functionalized pyrrole derivatives. Its well-defined physical properties and predictable reactivity, combined with clear safety protocols, enable its effective use in research and development. A thorough understanding of the data presented in this guide is the first step toward leveraging this molecule's full potential in pioneering new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 941714-57-4 [matrix-fine-chemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 941714-57-4|Methyl 3-Bromopyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Rising Tide of Brominated Pyrrole Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with remarkable biological activities. Among these, brominated pyrrole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of potent bioactivities including antibacterial, antifungal, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the biological landscape of these fascinating molecules. We will delve into the intricate mechanisms of action that underpin their therapeutic potential, furnish detailed experimental protocols for their synthesis and biological evaluation, and explore the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals, aiming to accelerate the translation of these marine-derived compounds from laboratory curiosities to clinically impactful therapeutics.

Introduction: The Allure of the Brominated Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of biologically important molecules, including heme, chlorophyll, and vitamin B12.[1] Nature's ingenuity, however, extends far beyond these fundamental building blocks. In the chemically competitive marine ecosystem, organisms have evolved to produce a remarkable arsenal of secondary metabolites for defense and communication. Sponges of the genus Agelas, for instance, are prolific producers of brominated pyrrole alkaloids.[2][3] The incorporation of bromine atoms onto the pyrrole core dramatically influences the molecule's electronic properties and steric profile, often leading to enhanced biological activity and target selectivity.[4] This guide will explore the significant therapeutic potential harbored within this unique chemical space.

A Spectrum of Biological Activities: From Microbes to Malignancies

Brominated pyrrole derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Antibacterial and Antifungal Properties

The rise of antibiotic-resistant pathogens constitutes a grave threat to global health. Brominated pyrrole derivatives have shown considerable promise in combating these resilient microbes.[5] Many of these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.[4][5]

Notable Examples:

-

Oroidin and its Analogs: Originally isolated from the marine sponge Agelas oroides, oroidin and its synthetic derivatives have demonstrated significant antibacterial and antibiofilm activity.[6] Some analogs show minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against pathogenic bacteria.[6]

-

Longamide and Related Pyrrole-2-carboxamides: This class of compounds, also found in marine sponges, displays intriguing antibacterial effects.[3]

Mechanism of Action: While not fully elucidated for all derivatives, proposed antibacterial mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[6] Some halogenated pyrroles are believed to act as protonophores, disrupting the proton motive force across bacterial membranes.

Anticancer and Cytotoxic Effects

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicine. Brominated pyrrole derivatives have emerged as a compelling source of cytotoxic compounds with potent activity against a variety of cancer cell lines.[1][7]

Key Examples:

-

Agelastatin A: This potent anticancer agent, isolated from the sponge Agelas dendromorpha, induces apoptosis and arrests the cell cycle in the G2/M phase.[8][9] It has shown significant cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from the nanomolar to low micromolar range.[2][8]

-

Marinopyrroles: These compounds have demonstrated cytotoxic activity against various cancer cell lines, including colon and breast cancer, with some derivatives exhibiting sub-micromolar IC50 values.[1]

Mechanism of Action: The anticancer activity of many brominated pyrroles is linked to the induction of apoptosis, or programmed cell death.[9] For instance, Agelastatin A is known to inhibit protein synthesis.[9] Other derivatives may exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Enzyme Inhibition

The specific and potent inhibition of enzymes is a well-established strategy in drug development. Certain brominated pyrrole derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapies.[10]

Examples of Enzyme Inhibition:

-

Cholinesterase Inhibition: Some synthetic pyrrole derivatives have shown selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC50 values in the low micromolar range.[10][11] This selectivity is of interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.[10]

-

Tyrosinase Inhibition: Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor kojic acid.[12]

Experimental Protocols: A Practical Guide to Synthesis and Bioactivity Evaluation

The successful investigation of brominated pyrrole derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key synthetic and bio-evaluative procedures.

Synthesis of Brominated Pyrrole Derivatives

The introduction of bromine onto the pyrrole ring requires careful control of reaction conditions to achieve the desired regioselectivity and avoid over-bromination.[4]

Protocol 1: Selective Monobromination of an N-Substituted Pyrrole using DMSO/HBr [4]

This protocol offers a mild and efficient method for the monobromination of N-substituted pyrroles.

-

Preparation: To a solution of the N-substituted pyrrole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add 48% aqueous hydrobromic acid (HBr, 1.2 mmol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired monobrominated pyrrole.

Protocol 2: Synthesis of a 2-Bromo-1H-pyrrole using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [13]

This method is effective for the selective bromination of the pyrrole ring at the 2-position.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: In a separate flask, dissolve 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1. Note that 2-bromo-1H-pyrrole can be unstable and is often used immediately in the next synthetic step or protected to enhance stability.[13]

Caption: General workflow for the synthesis of brominated pyrrole derivatives.

Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the antimicrobial activity of a compound.[14][15]

Protocol 3: Broth Microdilution Method for MIC Determination [14][16]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the brominated pyrrole derivative in the appropriate broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and time for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cultured cells.[17][18]

Protocol 4: MTT Assay for Cytotoxicity [17][18]

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyrrole derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[17] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of brominated pyrrole derivatives and their biological activity is crucial for the rational design of more potent and selective analogs.

Several key structural features have been identified as important for the bioactivity of these compounds:

-

Position and Number of Bromine Atoms: The location and degree of bromination on the pyrrole ring significantly impact activity. For example, in some series of compounds, dibromination is essential for potent antibacterial or cytotoxic effects.[6]

-

Substituents on the Pyrrole Nitrogen: Modification of the substituent on the pyrrole nitrogen can modulate the compound's properties, including its ability to inhibit biofilm formation.[19]

-

Side Chains and Functional Groups: The nature of the side chains and other functional groups attached to the pyrrole core plays a critical role in target recognition and binding. For instance, the presence of specific amide or imidazole moieties can be crucial for activity.[20]

Quantitative Data Summary

To provide a clear and comparative overview of the biological activity of selected brominated pyrrole derivatives, the following tables summarize their reported MIC and IC50 values.

Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference(s) |

| Oroidin | 32-128 | ≥128 | ≥128 | NT | [6] |

| Pyrrole Derivative 2a | 30 | >100 | >100 | 24 | [16] |

| Pyrrole Derivative 3c | 30 | >100 | >100 | 23 | [16] |

| Pyrrole Derivative 4d | 35 | >100 | >100 | 28 | [16] |

| BM212 | 0.7-1.5 | NT | NT | NT | [21] |

| Pyrrole-2-carboxamide 4i | NT | 1.56 | 3.56 | >100 | [22] |

NT: Not Tested

Table 2: Cytotoxicity Against Cancer Cell Lines (IC50 in µM)

| Compound/Derivative | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference(s) |

| Agelastatin A | 0.708 | 1.05 | NT | NT | [8] |

| 14-Cl-Agelastatin A | NT | NT | NT | NT | [2] |

| Marinopyrrole A | NT | 1.1 - 9.2 | NT | ~9.0 | [1] |

| Marinopyrrole B | NT | NT | NT | 9.0 | [1] |

| Marinopyrrole C | NT | NT | 1.5 | 0.39 | [1] |

| Pyrrolomycin C | NT | NT | 1.5 | 0.8 | [1] |

| Pyrrole Derivative 4a | NT | NT | NT | NT | [23] |

| Pyrrole Derivative 4d | NT | NT | NT | NT | [23] |

NT: Not Tested

Conclusion and Future Directions

Brominated pyrrole derivatives represent a rich and largely untapped source of novel therapeutic agents. Their diverse and potent biological activities, coupled with their unique chemical structures, make them highly attractive leads for drug discovery and development. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Elucidating detailed mechanisms of action for a wider range of brominated pyrrole derivatives to identify novel cellular targets.

-

Expanding the chemical diversity through innovative synthetic strategies to generate extensive libraries for high-throughput screening.

-

Optimizing lead compounds to improve their drug-like properties, including solubility, metabolic stability, and in vivo efficacy.

-

Exploring synergistic combinations with existing drugs to overcome resistance and enhance therapeutic outcomes.

The continued exploration of this fascinating class of marine natural products holds immense promise for addressing some of the most pressing challenges in human health, from infectious diseases to cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatization of Agelastatin A Leading to Bioactive Analogs and a Trifunctional Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Derivatization of agelastatin A leading to bioactive analogs and a trifunctional probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Agelastatin A | Baylor Undergraduate Minipharma [sites.baylor.edu]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]